molecular formula C13H15FN2 B1338380 6-fluoro-3-(piperidin-4-yl)-1H-indole CAS No. 76315-55-4

6-fluoro-3-(piperidin-4-yl)-1H-indole

Cat. No. B1338380
CAS RN: 76315-55-4
M. Wt: 218.27 g/mol
InChI Key: VNEIHOLJEZRVCL-UHFFFAOYSA-N
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Description

The compound 6-fluoro-3-(piperidin-4-yl)-1H-indole is a fluorinated indole derivative with a piperidine substituent at the third position. This structure is a part of various synthesized compounds that have been explored for their potential biological activities, including antiproliferative, antimicrobial, and antioxidant properties. The presence of the fluorine atom and the piperidine ring suggests that these compounds could interact with biological systems in a unique manner, potentially leading to various pharmacological effects .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including organocatalytic synthesis, condensation reactions, and in situ processes. For instance, asymmetric organocatalytic synthesis has been used to create bisindole-piperidine-amino acid hybrids from 3-vinyl indoles with imino esters, yielding products with high enantiomeric excess . Novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives have been synthesized using substituted aromatic/heterocyclic acid chlorides, characterized by NMR, LC/MS, and FTIR . Additionally, phosphoramidate derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been synthesized through an in situ, three-step process, yielding compounds with promising antimicrobial activity .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various spectroscopic techniques. X-ray diffraction studies have been employed to determine the crystal structure of a related compound, revealing the conformation of the piperidine and morpholine rings and the planarity of the benzisoxazole ring . The stability of the molecule is attributed to inter and intra-molecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of the fluorine atom and the piperidine moiety. The fluorine atom can affect the electronic properties of the molecule, potentially leading to selective reactions. For example, the fluorination of indoles has been shown to provide selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of fluorine and the piperidine ring can influence these properties, affecting the compound's behavior in biological systems. The antimicrobial and antiproliferative activities of these compounds suggest that they have the potential to interact with biological targets effectively .

Scientific Research Applications

Antibacterial Activity

  • Scientific Field : Organic Chemistry, Pharmacology
  • Application Summary : The compound has been used in the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which have shown antibacterial activity .
  • Methods of Application : A synthetic route was developed using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products were obtained with 55–92% yields in relatively short reaction times .
  • Results : Only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

Antimicrobial and Antioxidant Activity

  • Scientific Field : Organic Chemistry, Pharmacology
  • Application Summary : Thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole were synthesized and evaluated for their efficacy as antimicrobial and antioxidant agents .
  • Methods of Application : The compounds were synthesized by adopting a simple and efficient method and were characterized by spectral data of IR, 1H, 13C NMR and mass spectra .
  • Results : A few compounds showed good antibacterial, antifungal and antioxidant activity when compared to standard drugs .

Future Directions

The future directions for “6-fluoro-3-(piperidin-4-yl)-1H-indole” could involve further exploration of its potential uses in the synthesis of pharmaceutical drugs . Its antimicrobial and antioxidant properties could also be further investigated .

properties

IUPAC Name

6-fluoro-3-piperidin-4-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEIHOLJEZRVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455072
Record name 6-fluoro-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3-(piperidin-4-yl)-1H-indole

CAS RN

76315-55-4
Record name 6-fluoro-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-3-(piperidin-4-yl)-1H-indole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

This compound was prepared following the procedure described in Example 1 (steps A and B) starting with 1 g (7.4 mmol) of 6-fluoroindol and 2.84 g (18.5 mmol) of 4-piperidone monohydrate hydrochloride. In this case, the hydrogenation step took place for 1 hour at 2 bar and the catalyst used was platinum (IV) oxide. 0.640 g (51% yield) of 6-fluoro-3-piperidin-4-yl-1H-indole were obtained.
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Synthesis routes and methods II

Procedure details

Similarly prepared was 4-(7-fluoroindol-3-yl)-piperidine from 4-(7-fluoroindol-3-yl)-1,2,5,6-tetrahydropyridine.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of 24 parts of 1-benzoyl-4-(6-fluoro-1H-indol-3-yl)-piperidine, 70 parts of potassium hydroxide, 495 parts of 1,2-ethanediol and 80 parts of water is stirred and refluxed for 6 hours. The reaction mixture is cooled and 500 parts of water are added while stirring. The precipitated product is filtered off, washed with water and petroleumether and dried in vacuo at 80° C., yielding 16 parts of 6-fluoro-3-(4-piperidinyl)-1H-indole; mp. 224° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-fluoro-3-(piperidin-4-yl)-1H-indole
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6-fluoro-3-(piperidin-4-yl)-1H-indole
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6-fluoro-3-(piperidin-4-yl)-1H-indole
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6-fluoro-3-(piperidin-4-yl)-1H-indole
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6-fluoro-3-(piperidin-4-yl)-1H-indole
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6-fluoro-3-(piperidin-4-yl)-1H-indole

Citations

For This Compound
7
Citations
A Borghese, L Antoine, G Stephenson - Tetrahedron letters, 2002 - Elsevier
… The precipitate was filtered, washed with H 2 O (50 ml) and dried under reduced pressure at 50C to yield 6.97 g (93.3%) of 6-fluoro-3-piperidin-4-yl-1H-indole. …
Number of citations: 8 www.sciencedirect.com
S Fonquerna, M Miralpeix, L Pagès… - Journal of medicinal …, 2004 - ACS Publications
A series of indolylpiperidinyl derivatives were prepared and evaluated for their activity as histamine H 1 antagonists. Structure−activity relationship studies were directed toward …
Number of citations: 26 pubs.acs.org
TLTTIDT DER, ASASTNTC TVATTVES - Arch. Pharm, 1996 - researchgate.net
(57) Abstract: The invention relates to indolyl piperidinyl derivatives of formula (I) wherein: A" represents an alkylene, alkyle-neoxy, alkylenethio, alkanoylene or hydroxyalkylene group; …
Number of citations: 0 www.researchgate.net
F Pou - researchgate.net
… Preparation of 6-fluoro-3-piperidin-4-yl-1H-indole [0070] This compound was prepared following the procedure described in Example 1 (steps A and B) starting with 1 g (74 mmol) of 6-…
Number of citations: 0 www.researchgate.net
L Pipitò, CA Reynolds, G Deganutti - Viruses, 2022 - mdpi.com
… best 18 fragments according to post-docking MD; Table S5: The best 5 fragments (1-pyridin-2-ylpiperidin-4-one, N-phenyl-1,3,4-thiadiazol-2-amine, 6-fluoro-3-piperidin-4-yl-1H-indole); …
Number of citations: 11 www.mdpi.com
L Pipitò, CA Reynolds, G Deganutti - 2022 - europepmc.org
… best 18 fragments according to post-docking MD; Table S5: The best 5 fragments (1-pyridin-2-ylpiperidin-4-one, N-phenyl-1,3,4-thiadiazol-2-amine, 6-fluoro-3-piperidin-4-yl-1H-indole); …
Number of citations: 0 europepmc.org
SA Gaitonde - 2016 - search.proquest.com
Risperidone is an ‘atypical’antipsychotic and is approved by the USFDA mainly for the treatment of schizophrenia and symptoms of bipolar disorder. Risperidone (an SDA or serotonin-…
Number of citations: 1 search.proquest.com

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